molecular formula C37H64O2 B052039 Cholesterol Decanoate CAS No. 1183-04-6

Cholesterol Decanoate

Cat. No.: B052039
CAS No.: 1183-04-6
M. Wt: 540.9 g/mol
InChI Key: LJGMGXXCKVFFIS-UHFFFAOYSA-N
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Description

Cholesteryl decanoate, also known as cholesteryl caprate, is an ester of cholesterol and decanoic acid. It is a lipid molecule that plays a significant role in various biological and industrial applications. The compound is known for its unique properties, including its ability to form liquid crystalline phases, which makes it valuable in the field of liquid crystal research .

Mechanism of Action

Target of Action

Cholesterol Decanoate, also known as Cholesteryl caprate or Cholesteryl decanoate, is a derivative of cholesterol. Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It is also a precursor for bile acids, vitamin D, and steroid hormones . Therefore, the primary targets of this compound are likely to be the same as those of cholesterol, including the cells that utilize cholesterol in their membranes and the biochemical pathways that involve cholesterol.

Mode of Action

Cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . The steroid C-26 monooxygenases then oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid . This compound might undergo similar transformations and interactions with its targets.

Biochemical Pathways

This compound is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol is involved in several pathways, including the biosynthesis of steroid hormones . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

For example, haloperidol decanoate, another decanoate ester, is administered via intramuscular injection and results in slow and sustained release of the active compound . The pharmacokinetics of haloperidol decanoate following intramuscular injections can be quite variable between subjects . This compound might have similar pharmacokinetic properties.

Result of Action

Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It is also a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the presence of certain enzymes is necessary for the conversion of cholesterol to other compounds . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Cholesteryl decanoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of lipid exchange among lipoproteins, mediated by Cholesteryl Ester Transfer Proteins (CETP) . CETP plays a key role in reverse cholesterol transport by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Cellular Effects

Cholesteryl decanoate influences cell function by modulating cell signaling events governing the hallmarks of cancer . It has been shown to have significant effects on tumorigenesis, cancer progression, and metastasis through its regulatory effects on the immune response .

Molecular Mechanism

The mechanism of action of cholesteryl decanoate involves its role in lipid exchange among lipoproteins. CETP mediates this lipid exchange, and the inhibition of CETP has been shown to be a promising strategy to achieve higher HDL levels . The molecular mechanism by which CETP inhibits cholesteryl ester transfer among lipoproteins has been a subject of interest .

Dosage Effects in Animal Models

While specific studies on the dosage effects of cholesteryl decanoate in animal models are limited, it is known that the inhibition of CETP, which mediates the transfer of cholesteryl esters, is a promising strategy to achieve higher HDL levels .

Metabolic Pathways

Cholesteryl decanoate is involved in the cholesterol metabolism pathway. Cholesterol metabolism includes biosynthesis, uptake, export, and esterification . Cholesteryl decanoate, as a derivative of cholesterol, likely participates in these metabolic pathways.

Transport and Distribution

Cholesteryl decanoate is transported and distributed within cells and tissues as part of the lipid exchange process mediated by CETP . CETP plays a key role in the transport and distribution of cholesteryl esters among lipoproteins.

Subcellular Localization

Cholesterol, from which cholesteryl decanoate is derived, predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl decanoate can be synthesized through the esterification of cholesterol with decanoic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, cholesteryl decanoate is produced by esterifying cholesterol with decanoic acid in the presence of a suitable catalyst. The reaction is conducted in large reactors, and the product is purified using techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cholesteryl decanoate hydroperoxide.

    Reduction: Cholesteryl decanoate alcohol.

    Substitution: Various esters and ethers.

Comparison with Similar Compounds

Cholesteryl decanoate is similar to other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl laurate. it is unique in its ability to form liquid crystalline phases at specific temperatures, which makes it valuable in the study of liquid crystals . Other similar compounds include:

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMGXXCKVFFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922657
Record name Cholest-5-en-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1183-04-6
Record name Cholest-5-en-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 81 °C
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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